REACTION_SMILES
|
[CH2:20]1[O:21][CH2:22][CH2:23][O:24][CH2:25]1.[CH3:1][C:2]#[N:3].[CH3:6][O:7][c:8]1[cH:9][c:10]([CH2:14][CH2:15][C:16](=[O:17])[O:18][CH3:19])[cH:11][cH:12][cH:13]1.[H-:4].[Na+:5]>>[CH2:1]([C:2]#[N:3])[C:16]([CH2:15][CH2:14][c:10]1[cH:9][c:8]([O:7][CH3:6])[cH:13][cH:12][cH:11]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCc1cccc(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(CCC(=O)CC#N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |